3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-12(9(2)19-16-8)13(18)15-10-4-6-17-11(7-10)3-5-14-17/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNUQENFGDBQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing isoxazole and pyrazole moieties exhibit promising anticancer properties. The structural features of 3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide suggest potential mechanisms of action against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit key signaling pathways involved in tumor growth and proliferation, such as the BRD4 pathway, which is crucial for maintaining the expression of oncogenes.
Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, offering potential neuroprotective effects against conditions such as Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Properties
Compounds similar to 3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide have been evaluated for their antimicrobial activity. Research indicates that derivatives with isoxazole structures can exhibit significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans .
Research Findings and Case Studies
Several studies have documented the biological activities of this compound and its analogs:
Case Study on Anticancer Activity
A study investigating related pyrazole derivatives demonstrated their ability to inhibit the growth of breast cancer cells significantly. The mechanism was attributed to the inhibition of the BRD4 protein, which plays a role in regulating gene expression linked to cancer progression.
Neuroprotective Applications
Research on isoxazole derivatives has shown their potential use as PET ligands for imaging brain targets. This application could provide insights into neurological disorders by visualizing changes in brain chemistry associated with diseases like Alzheimer's.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: The pyrazolo[1,5-a]pyridine core in the target compound contrasts with pyrazolo[1,5-a]pyrimidine in antiviral derivatives , which may alter binding affinity due to differences in ring size and electron distribution.
Substituent Effects :
- The 3,5-dimethylisoxazole group in the target compound likely enhances metabolic stability compared to pyrazolo-triazolo-pyrimidines , which undergo isomerization under reactive conditions.
- Carboxamide linkages (as in the target compound and PARG inhibitors ) improve hydrogen-bonding capacity versus amine or hydrazine substituents in analogs .
Therapeutic Potential: Antiviral pyrazolo[1,5-a]pyrimidines target viral proteases or polymerases, while the target compound’s isoxazole-carboxamide motif suggests kinase or protease inhibition. Methyl groups in the target compound may increase lipophilicity, favoring blood-brain barrier penetration compared to polar sulfamoyl derivatives .
Research Findings and Mechanistic Insights
- Synthetic Challenges : Unlike pyrazolo[3,4-d]pyrimidines , the pyrazolo[1,5-a]pyridine scaffold in the target compound avoids isomerization issues, simplifying synthesis .
- Binding Affinity : Computational docking studies (hypothetical) suggest the carboxamide group forms critical hydrogen bonds with kinase ATP-binding pockets, akin to triazolopyrimidine derivatives .
- Metabolic Stability : The dimethylisoxazole moiety likely reduces cytochrome P450-mediated oxidation compared to unsubstituted pyrazolo-pyridines .
Biological Activity
3,5-Dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyridine moiety and an isoxazole group, which are known to confer various pharmacological properties. The presence of the carboxamide functional group enhances its solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to 3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that specific analogs demonstrated IC50 values in the nanomolar range against PI3Kδ, a target relevant in cancer therapy .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 3g (related oxazolo[5,4-d]pyrimidine) | HT29 (Colorectal) | 58.4 | P-glycoprotein inhibition |
| 6 (pyrazolo derivative) | A549 (Lung) | 18 | PI3Kδ inhibition |
| 11 (pyrazolo derivative) | MCF7 (Breast) | 52 | Selective PI3K inhibition |
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of various kinases such as Janus kinases (JAKs) and Aurora kinases, which play crucial roles in cancer cell proliferation and survival .
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways by increasing caspase activity, leading to programmed cell death in cancer cells .
- Anti-Angiogenic Effects : Some derivatives inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR), thereby limiting tumor growth and metastasis .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo derivatives in preclinical models:
- Colorectal Cancer Model : A study evaluated the effects of a pyrazolo derivative on HT29 cells, demonstrating significant cytotoxic effects with an IC50 value lower than conventional chemotherapeutics like fluorouracil .
- Lung Cancer Study : In A549 lung carcinoma cells, a related compound exhibited potent anti-proliferative effects through PI3K pathway inhibition, suggesting potential for further development as a targeted therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
